molecular formula C11H9NO3S2 B3114452 (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 2015213-69-9

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3114452
CAS No.: 2015213-69-9
M. Wt: 267.3 g/mol
InChI Key: YEJUJHJJZCVXBL-UITAMQMPSA-N
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Description

(5Z)-5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2-hydroxy-5-methoxybenzylidene group at the 5-position. Rhodanine derivatives are widely studied for their diverse biological activities, including kinase inhibition, antitumor properties, and antimicrobial effects . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or DNA . This compound’s structure features electron-donating groups (hydroxy and methoxy) on the aromatic ring, which influence its lipophilicity, solubility, and hydrogen-bonding capacity compared to halogenated or alkyl-substituted analogs .

Properties

IUPAC Name

(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJUJHJJZCVXBL-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the thioxo group.

    Substitution: Substitution reactions can occur at various positions on the benzylidene and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a thioether.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for:

  • Oxidation : The hydroxyl group can be oxidized to yield quinone derivatives.
  • Reduction : The thioxo group can be reduced to thioethers.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can occur at various positions on the molecule.

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies suggest that it has inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Activity : It shows promise in inhibiting fungal growth, which could be beneficial in treating fungal infections.
  • Anticancer Potential : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through interaction with specific molecular targets .

Medicine

The therapeutic potential of this compound is being explored in the following areas:

  • Infectious Diseases : Its antimicrobial and antifungal properties position it as a potential treatment for various infections.
  • Cancer Treatment : The compound's ability to induce cell death in cancer cells suggests its use in chemotherapy regimens .

Industrial Applications

In the pharmaceutical industry, this compound can be utilized in the development of new drugs due to its unique structural characteristics and biological activities. Its derivatives may serve as lead compounds for drug discovery efforts targeting infectious diseases and cancer .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective dosage levels necessary for therapeutic action .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an alternative to conventional antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituents. Below is a detailed comparison:

Key Observations

Substituent Polarity and Lipophilicity :

  • The target compound’s 2-hydroxy-5-methoxy substituents increase polarity (lower log P) compared to halogenated analogs (e.g., 4-Br, log P ~3.2). This may reduce membrane permeability but improve aqueous solubility .
  • Halogenated derivatives (Br, Cl) exhibit higher lipophilicity, correlating with enhanced antialgal and PET-inhibitory activities .

Biological Activity :

  • Enzyme Inhibition : Electron-withdrawing groups (e.g., Br, Cl) enhance interactions with hydrophobic enzyme pockets. For example, 4-bromo and 4-chloro derivatives show potent PET inhibition (IC₅₀ = 1.3–3.0 µM) . The target compound’s electron-donating groups may reduce such activity.
  • Antitumor Activity : Bulky substituents like 2,3-dihydrobenzofuran improve antitumor efficacy (IC₅₀ = 6–8 µM) , suggesting steric effects are critical for cell line specificity.

Crystal Structure and Solubility: Methoxy and hydroxy groups facilitate hydrogen bonding, as seen in (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate . This may improve crystallinity but complicate formulation compared to non-polar analogs.

Synthetic Challenges: The target compound’s discontinued status may reflect synthetic hurdles, such as regioselective introduction of 2-hydroxy-5-methoxy groups or stability issues during Knoevenagel condensation .

Table 2: Physicochemical and Structural Comparisons

Property Target Compound (5Z)-5-(4-Bromobenzylidene) Derivative (5Z)-5-(4-Hydroxybenzylidene) Derivative
Melting Point Not reported >260°C 251–253°C
Hydrogen Bonding 2-OH, 5-OCH₃ → Strong donor No H-bond donors 4-OH → Strong donor
Synthetic Yield Discontinued 70–85% 88%
Bioavailability Likely moderate (polar groups) Low (high log P) Moderate (4-OH enhances solubility)

Biological Activity

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure

The compound features a thiazolidinone core with a methoxy-substituted benzylidene group. Its structure can be represented as follows:

C12H11N1O3S\text{C}_{12}\text{H}_{11}\text{N}_1\text{O}_3\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several thiazolidinones, it was found that compounds with specific substitutions on the aromatic ring exhibited enhanced inhibition against Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups was particularly noted to improve activity. For instance, compounds with chlorophenyl substitutions demonstrated inhibition percentages as high as 88.46% against E. coli .

CompoundInhibition (%)Bacteria Tested
2e88.46Escherichia coli
2d91.66Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has exhibited cytotoxic effects and has been identified as a promising candidate for further development.

In Vitro Studies

In vitro assays using several tumor cell lines (including HCT116 and MDA-MB231) revealed that the compound significantly inhibited cell proliferation with IC50 values lower than 10 µM in certain cases . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Cell LineIC50 (µM)
HCT116<10
MDA-MB231<10
Caco2<8

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to involve:

  • Inhibition of Kinases : The compound has been tested against several protein kinases, showing varying degrees of inhibition, which is crucial in cancer signaling pathways .
  • Apoptosis Induction : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells through both intrinsic and extrinsic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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